molecular formula C4H8N4O2 B14620425 2-(Nitromethylidene)imidazolidin-1-amine CAS No. 59760-99-5

2-(Nitromethylidene)imidazolidin-1-amine

Katalognummer: B14620425
CAS-Nummer: 59760-99-5
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: FCDVAWSOIPXPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Nitromethylidene)imidazolidin-1-amine is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of a nitromethylidene group attached to the imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)imidazolidin-1-amine typically involves the reaction of imidazolidine with nitromethane under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Nitromethylidene)imidazolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of imidazolidine.

    Reduction: Amino derivatives of imidazolidine.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Nitromethylidene)imidazolidin-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Nitromethylidene)imidazolidin-1-amine involves its interaction with specific molecular targets. The nitromethylidene group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.

    Imidazole-2-thione: Exhibits a wide range of biological activities, including antithyroid and antioxidant properties.

Uniqueness

2-(Nitromethylidene)imidazolidin-1-amine is unique due to the presence of the nitromethylidene group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

59760-99-5

Molekularformel

C4H8N4O2

Molekulargewicht

144.13 g/mol

IUPAC-Name

2-(nitromethylidene)imidazolidin-1-amine

InChI

InChI=1S/C4H8N4O2/c5-7-2-1-6-4(7)3-8(9)10/h3,6H,1-2,5H2

InChI-Schlüssel

FCDVAWSOIPXPJY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=C[N+](=O)[O-])N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.